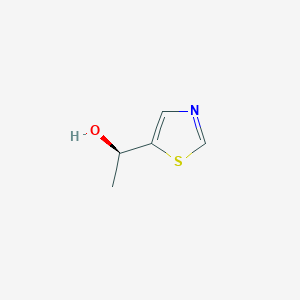

2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol

Overview

Description

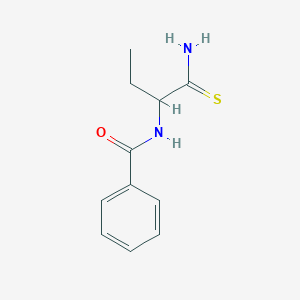

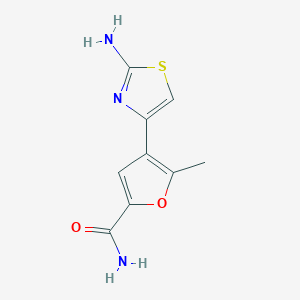

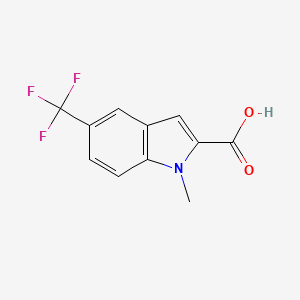

“2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a nitro group (-NO2) and a hydroxyl group (-OH), attached to different carbon atoms in the molecule .

Molecular Structure Analysis

The molecular structure of “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” is complex due to the presence of a pyrazole ring, a nitro group, and a hydroxyl group. The structure can be analyzed using techniques such as NMR spectroscopy and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” could be diverse, depending on the reaction conditions and the other reactants involved. Pyrazole compounds are known to participate in a variety of chemical reactions, often leading to the formation of products with interesting biological activities .

Scientific Research Applications

Complex Formation and Spectrophotometric Studies : The compound 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol has been used in the preparation of N,N',O-heteroscorpionate ligand structures. Complexes like [M(LOH)2][MCl4] and [M(LOH)2]Cl2 were prepared, and their speciation in solution was studied using spectrophotometric titrations (Gennari et al., 2007).

Synthesis and Characterization of Metal Complexes : The compound has been utilized in synthesizing and characterizing metal complexes, such as nickel(II), zinc(II), and palladium(II) complexes. These complexes were studied using methods like elemental analysis and FT-IR analysis (Zhang et al., 2008).

DNA/Protein Interaction Studies : The compound has been involved in the study of Ni(II) complexes with Schiff base ligands, focusing on their interaction with DNA and proteins. The interactions were explored through spectroscopic methods, revealing insights into their binding modes (Yu et al., 2017).

Synthesis and Antimicrobial Activity : Research has been conducted on derivatives of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol for their antimicrobial properties. These studies include the synthesis of novel compounds and evaluating their activity against bacteria and cancer cells (Şenkardeş et al., 2020).

Structural and Antibacterial Investigation : The compound has been used in creating mixed complexes, which were then characterized through techniques like FT-IR and X-ray diffraction. These studies also include investigating their antibacterial properties (Titi et al., 2021).

Coordination to Transition Metal Ions : Research involving the coordination of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol to transition metal ions has been carried out. This includes spectroscopic and magnetic measurement studies of the resulting complexes (Seubert et al., 2011).

Polypropionate Construction : This compound has been part of studies in polypropionate construction, particularly in the context of transfer hydrogenation and crotylation processes. These studies offer insights into the stereochemical aspects of polyketide synthesis (Gao et al., 2011).

Fluorescent Tag for Carbohydrate Analysis : The compound has been involved in studies using derivatives as a fluorescent tag for the analysis of carbohydrates. This includes comparing its efficacy with other established labeling reagents (Cai et al., 2014).

Future Directions

The future research on “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” could focus on exploring its potential biological activities and developing efficient synthesis methods. Given the wide range of activities exhibited by pyrazole compounds, this compound could be a promising candidate for drug development .

properties

IUPAC Name |

2-methyl-1-(3-nitropyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-3-6(8-9)10(12)13/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRBOBSBHMHKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=CC(=N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)